Lobetyolin

説明

Lobetyolin (LBT) is a polyacetylene glycoside found in diverse medicinal plants but mainly isolated from the roots of Codonopsis pilosula . It has been reported to exert anti-tumor effects in several cancer types .

Synthesis Analysis

Lobetyolin and lobetyolinin are the mono- and bis-glucosylated forms of the polyacetylenic compound lobetyol . A study found a total of 47, 30, and 34 metabolites of lobetyol, lobetyolin, and lobetyolinin respectively. These metabolites are produced through extensive pathways, mainly involving oxidation, glucuronidation, and glutathione conjugation .

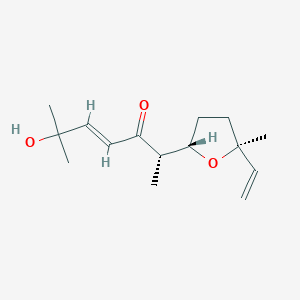

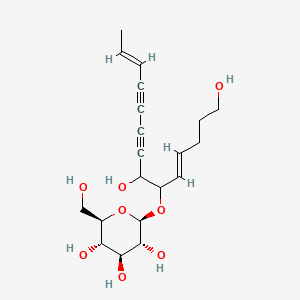

Molecular Structure Analysis

The molecular formula of Lobetyolin is C20H28O8 .

Chemical Reactions Analysis

Lobetyol showed good metabolic stability in liver microsomes. The results of both recombinant human CYP enzymes and chemical inhibition experiments confirmed that CYP2C19, 1A1, 2C9, and 1A2 are the major isozymes mediating lobetyol metabolism .

Physical And Chemical Properties Analysis

科学的研究の応用

Anti-Cancer Effects

Lobetyolin has been reported to exert anti-cancer effects in several cancer types . It inhibits cell proliferation and induces cell apoptosis by downregulating ASCT2 in gastric cancer . Lobetyolin treatment suppressed the proliferative capacity of both MKN-45 and MKN-28 cells in a concentration-dependent manner .

Role in Glutamine Metabolism

Lobetyolin reduces the uptake of glutamine and downregulates the expression levels of ASCT2 in gastric cancer cells and xenograft tumors . This disruption of glutamine metabolism is part of the mechanism by which Lobetyolin represses cell proliferative ability and promotes cell apoptosis in colon cancer .

Induction of Reactive Oxygen Species (ROS)

Lobetyolin induces the accumulation of ROS to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression . This is another mechanism by which Lobetyolin exerts its anti-cancer effects.

Effect on AKT/GSK3β/c-Myc Pathway

Lobetyolin promotes the phosphorylation of c-Myc and suppresses the phosphorylation of GSK3β and AKT in both MKN-45 and MKN-28 cells . This modulation of the AKT/GSK3β/c-Myc pathway is part of the mechanism by which Lobetyolin exerts its anti-cancer effects.

Role in Nrf2 Protein Levels

The level of total Nrf2 protein was reduced after Lobetyolin treatment . This suggests that Lobetyolin may have a role in modulating the cellular antioxidant response.

In Vivo Anti-Tumor Effects

Lobetyolin effectively restrained the growth of tumors in vivo . This was demonstrated in a xenograft model, where Lobetyolin treatment suppressed tumor growth.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-UPPVCQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704871 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 53486204 | |

CAS RN |

136085-37-5 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。